molecular formula C9H12ClNO B12127744 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol

2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B12127744
M. Wt: 185.65 g/mol
InChI Key: CGNWAWUYNSXHCV-UHFFFAOYSA-N
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Description

    is an organic compound with the chemical formula

    Para-methylaminoethanol: C9H12ClNO\text{C}_9\text{H}_{12}\text{ClNO}C9​H12​ClNO

    .
  • It features a chlorophenyl group (4-chlorophenyl) attached to a methylaminoethyl moiety.
  • The compound is a colorless liquid with a faint amine-like odor.
  • It has applications in both research and industry.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:
        Oxidizing agents like potassium permanganate (

        Oxidation: KMnO4\text{KMnO}_4KMnO4​

        ) or chromic acid (

        H2CrO4\text{H}_2\text{CrO}_4H2​CrO4​

        ). Reducing agents such as sodium borohydride (

        Reduction: NaBH4\text{NaBH}_4NaBH4​

        ) or lithium aluminum hydride (

        LiAlH4\text{LiAlH}_4LiAlH4​

        ).

        Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids or bases.

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that further research and experimentation are essential to fully explore the compound’s properties and applications

    Properties

    IUPAC Name

    2-(4-chlorophenyl)-2-(methylamino)ethanol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H12ClNO/c1-11-9(6-12)7-2-4-8(10)5-3-7/h2-5,9,11-12H,6H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CGNWAWUYNSXHCV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNC(CO)C1=CC=C(C=C1)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H12ClNO
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    185.65 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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